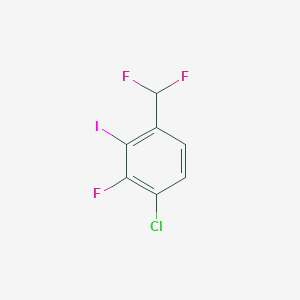

Thiophen-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

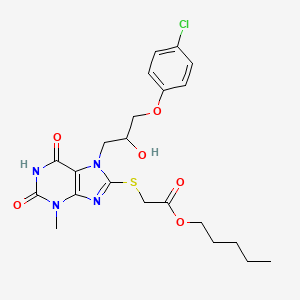

The compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a pyrrolidine ring, and a pyridine ring . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyridine rings suggests that the compound would have a rigid, cyclic structure. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of its various functional groups. For example, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the thiophene ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .Scientific Research Applications

Synthesis and Structural Characterization

Thiophene derivatives have been extensively studied due to their remarkable properties and applications in various fields of science, particularly in material science and pharmaceuticals. One significant study illustrates the synthesis and characterization of thiophene derivatives, showcasing their potential in creating materials with specific optical properties. These compounds are noted for their broad applicability ranging from antibacterial, antifungal, and antiprotozoal activities to their use in material science applications such as thin-film transistors and solar cells (S. Nagaraju et al., 2018).

Optical and Electronic Properties

The effects of structure and environment on the spectroscopic properties of thiophene derivatives have been a subject of interest. A detailed study demonstrates the impact of methyl/alkyl substitution on the electronic absorption, excitation, and fluorescence properties, highlighting the role of intramolecular interactions in determining the optical behavior of these compounds (I. A. Z. Al-Ansari, 2016). Such insights are crucial for designing materials with desired photophysical characteristics.

Molecular Recognition and Sensing

Thiophene derivatives also play a significant role in molecular recognition and sensing applications. The design and synthesis of thiophene-based chemosensors for transition metal ions demonstrate their potential in environmental monitoring and analytical chemistry. These chemosensors exhibit remarkable selectivity and sensitivity towards specific metal ions, which could be beneficial for detecting pollutants or essential elements in various matrices (Prajkta Gosavi-Mirkute et al., 2017).

Antitumor Activity

Research into the antitumor activities of thiophene derivatives has led to the discovery of compounds with selective cytotoxic effects against tumorigenic cell lines. Such studies are pivotal in drug discovery, offering a pathway to developing new therapeutic agents for cancer treatment. The exploration of structure-activity relationships (SAR) in these compounds provides valuable insights into the molecular basis of their antitumor efficacy (I. Hayakawa et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a broad range of biological activities .

Mode of Action

This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of pathways, leading to diverse downstream effects .

Pharmacokinetics

It’s worth noting that similar compounds have been found to follow lipinski’s rule in molecular prediction studies , which suggests good bioavailability.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

thiophen-3-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2S/c16-15(17,18)11-1-4-19-13(7-11)22-12-2-5-20(8-12)14(21)10-3-6-23-9-10/h1,3-4,6-7,9,12H,2,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWMITALWGYUBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-[(3-chlorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2751277.png)

![2-methyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2751284.png)

![(Z)-3-[(3E)-3-Benzylidene-2-morpholin-4-ylcyclopenten-1-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2751287.png)

![tert-butyl N-[1-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]carbamate](/img/structure/B2751289.png)

![Ethyl 4-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2751290.png)

![[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2751295.png)

![3-[(2-Amino-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylic Acid](/img/structure/B2751296.png)

![N-(4-ethoxyphenyl)-2-((2-thiomorpholinothiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2751297.png)

![2-Chloro-N-[1-(1-cyclopropylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2751299.png)